BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: The Architectural Significance of a
Core Building Block

Author: BenchChem Technical Support Team. Date: January 2026

‘ Compound of Interest

Compound Name: 2,7-dibromo-9-phenyl-9H-carbazole

Cat. No.: B3028978

In the landscape of organic electronics, the design and synthesis of high-performance materials are
paramount. Carbazole derivatives, renowned for their exceptional charge transport capabilities and
thermal robustness, have established themselves as foundational components in technologies like
Organic Light-Emitting Diodes (OLEDSs).[1][2][3] This guide focuses on a pivotal intermediate: 2,7-
dibromo-9-phenyl-9H-carbazole. We will dissect its molecular architecture to understand how its
specific structural and electronic features establish it as a versatile precursor for advanced materials.
[1] The strategic placement of two bromine atoms on the electron-rich carbazole core, combined with
a phenyl group at the nitrogen atom, creates a molecule primed for tailored functionalization,
influencing everything from charge mobility to material solubility.[1] This whitepaper provides a
comprehensive analysis of its synthesis, structural characterization, and the crucial links between its

molecular form and function.

Section 1: Fundamental Molecular and Physical
Properties

2,7-dibromo-9-phenyl-9H-carbazole is a white crystalline solid at room temperature.[1] Its core
identity is defined by a tricyclic aromatic system where a pyrrole ring is fused to two benzene rings.[3]
The key substitutions—bromine atoms at the electron-rich 2 and 7 positions and a phenyl group on
the nitrogen—are not arbitrary; they are deliberate modifications that impart specific, desirable

characteristics for materials science applications.[1]
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Property Value Reference
Molecular Formula CisH11Br2N [1]
Molecular Weight 401.10 g/mol [1]
CAS Number 444796-09-2 [1]
Appearance White crystalline powder [1]
Melting Point 179.0to 183.0 °C [1]

digraph "molecule structure" {

graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"];

node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Carbazole Core

N1 [label="N", pos="0,0'"];

C1l [label="C", pos="-1.2,-0.7!"1;
C2 [label="C", pos="-2.4,-0.3!"];
C3 [label="C", pos="-2.4,1.0!"];
C4 [label="C", pos="-1.2,1.4!"];
C4a [label="C", pos="-0.7,0.7!"1;
C4b [label="C", po0s="0.7,0.7!"];
C5 [label="C", pos="1.2,1.4'"];
C6 [label="C", pos="2.4,1.0!"];
C7 [label="C", pos="2.4,-0.3!"];
C8 [label="C", pos="1.2,-0.7!"];
C8a [label="C", pos="0,-1.0!"];

// Phenyl Group

C9 [label="C", pos="0,-2.5!'"];
C10 [label="C", pos="1.2,-3.2!"];
C1l1 [label="C", pos="1.2,-4.5!"];
C12 [label="C", pos="0,-5.2!"];

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.nbinno.com/article/oled-materials/oled-material-synthesis-role-of-2-7-dibromo-9-phenyl-9h-carbazole-xf
https://www.nbinno.com/article/oled-materials/oled-material-synthesis-role-of-2-7-dibromo-9-phenyl-9h-carbazole-xf
https://www.nbinno.com/article/oled-materials/oled-material-synthesis-role-of-2-7-dibromo-9-phenyl-9h-carbazole-xf
https://www.nbinno.com/article/oled-materials/oled-material-synthesis-role-of-2-7-dibromo-9-phenyl-9h-carbazole-xf
https://www.nbinno.com/article/oled-materials/oled-material-synthesis-role-of-2-7-dibromo-9-phenyl-9h-carbazole-xf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

C13 [label="C", pos="-1.2,-4.5!"];
C14 [label="C", pos="-1.2,-3.2!"];

// Bromine Atoms
Brl [label="Br", pos="-3.8,1.4!"];
Br2 [label="Br", pos="3.8,-0.7!"];

// Bonds

edge [len=1.5];

N1 -- C4a; N1 -- C4b; N1 -- C8a;
Cl -- C2; C1 -- C8a;

C2 -- C3;
C3 -- (4,
C4 -- (C4a;
Cd4a -- (C4b;
C4b -- C5;
C5 -- C6;
c6 -- C7;
C7 -- (8;
C8 -- (C8a;

€l -- C8; C3 -- Brl; C7 -- Br2;

// Phenyl group bonds
N1 -- C9 [style=dashed, label=" (Twisted Plane)"];
c9 -- Clo; C1l0 -- C11; C11 -- C12; C12 -- (C13; C13 -- C14; C14 -- (C9;

// Benzene rings in carbazole
node [shape=none, label=""];
bl [pos="-1.2,0.2!"1;

b2 [pos="1.2,0.2!"];

edge [style=invis];
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Cl -- C2 -- C3 --C4 -- Cd4a -- C8a -- cycle;
C4b -- C5 -- C6 -- C7 -- C8 -- (C8a -- cycle;

// Aromaticity representation

node [shape=circle, style=dotted, label="", fixedsize=true, width=1.5];
al [pos="-1.2,0.2!'"];

a2 [pos="1.2,0.2!"];

a3 [pos="0,-3.85!"];

}

Caption: 2D structure of 2,7-dibromo-9-phenyl-9H-carbazole.

Section 2: Synthesis and Purification Protocol

The synthesis of carbazole derivatives often employs cyclization reactions. The Cadogan cyclization,
which involves the reductive deoxygenation of nitrobiphenyls, is a well-established and efficient
method for forming the carbazole core.[4][5] An alternative and common pathway for this specific
molecule involves the N-arylation of 2,7-dibromo-9H-carbazole with an appropriate phenylating agent.
The bromine atoms are introduced prior to this step. The overall process requires careful control of
reaction conditions to ensure high yield and purity.
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Synthesis Workflow

Click to download full resolution via product page

Caption: General workflow for the synthesis of the title compound.

Exemplary Experimental Protocol: Ullmann Condensation

This protocol describes a common laboratory-scale synthesis. Disclaimer: This procedure must be
performed by qualified personnel in a properly equipped chemical laboratory with all appropriate
safety precautions.

o Reactor Setup: To a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and
nitrogen inlet, add 2,7-dibromo-9H-carbazole (1.0 eq), potassium carbonate (K2COs, 2.0 eq),
copper(l) iodide (Cul, 0.1 eq), and L-proline (0.2 eq).
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« Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add
anhydrous dimethyl sulfoxide (DMSO) as the solvent, followed by iodobenzene (1.2 eq).

+ Reaction: Heat the reaction mixture to 130 °C and stir under a nitrogen atmosphere for 24-48
hours, monitoring progress by thin-layer chromatography (TLC).

« Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.
Stir until a precipitate forms.

» Extraction: Filter the solid or extract the aqueous mixture with dichloromethane (DCM). Wash the
combined organic layers with brine, and dry over anhydrous sodium sulfate (Naz2S0Oa).

» Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify
the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate
gradient, to yield the pure product.[6][7]

Section 3: Comprehensive Structural Characterization

Confirming the molecular structure of 2,7-dibromo-9-phenyl-9H-carbazole requires a suite of
analytical techniques. Each method provides a unique piece of the structural puzzle, and together
they offer definitive validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework.

¢ 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on
the carbazole core and the N-phenyl ring. The protons on the dibrominated carbazole unit will
appear as doublets and doublets of doublets, with chemical shifts influenced by the anisotropic
effects of the rings and the electronic nature of the bromine and nitrogen atoms. The phenyl group
protons will typically appear as a multiplet in the 7.3-7.6 ppm range.

e 13C NMR: The carbon NMR spectrum will corroborate the structure, showing distinct signals for
each unique carbon environment. The carbons bonded to bromine will be significantly shifted
compared to the parent carbazole.
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Technique Expected Observations

'H NMR Aromatic protons (~7.3-8.1 ppm range), distinct
coupling patterns for carbazole and phenyl rings.
Multiple signals in the aromatic region (110-145

13C NMR ppm), with C-Br carbons showing characteristic

shifts.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the

most telling feature is the isotopic signature of bromine.

+ Molecular lon Peak (M*): The spectrum will show a cluster of peaks corresponding to the molecular

ion.

« |sotopic Pattern: Bromine has two major isotopes, 7°Br and 8!Br, in an approximate 1:1 natural

abundance.[8] For a molecule containing two bromine atoms, the mass spectrum will exhibit a

characteristic M*, M*+2, and M*+4 peak cluster with a relative intensity ratio of approximately

1:2:1, providing unambiguous evidence for the presence of two bromine atoms.[8]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic

vibrational frequencies.[9]

Vibrational Mode

Expected Wavenumber (cm~1)

Aromatic C-H Stretch 3050 - 3150
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1250 - 1350
C-Br Stretch 500 - 650
X-ray Crystallography
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Single-crystal X-ray diffraction provides the definitive solid-state structure, revealing precise bond
lengths, angles, and intermolecular packing. While data for the title compound is not readily available,
analysis of closely related structures, such as 2,7-dibromo-9-octyl-9H-carbazole, provides critical
insights.[10][11]

* Molecular Geometry: The carbazole core is confirmed to be highly planar.[12] The N-phenyl group
is expected to be twisted out of the carbazole plane due to steric hindrance, with a significant

dihedral angle.

¢ Intermolecular Interactions: In the solid state, molecules pack in a way that facilitates intermolecular
interactions. Offset 1t-1t stacking between the planar carbazole units is a dominant feature, creating
pathways for charge transport.[10][11] The bromine atoms can also participate in halogen bonding,
further stabilizing the crystal lattice.[11]

Section 4: Linking Structure to Function in Organic
Electronics

The utility of 2,7-dibromo-9-phenyl-9H-carbazole stems directly from how its molecular features
translate into macroscopic material properties.
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Resulting Material Properties

Molecular Structure Features Reactive Sites for

Further Functionalization

Bromine Atoms
(Positions 2 & 7)

Rigid, Planar
Carbazole Core

Electron-Donating
Nitrogen Atom

N-Phenyl Group

Enhanced Solubility &
Film Morphology Control

High Triplet Energy
(as Host Material)

Good Hole Transport
(via Tt-1t Stacking)

High Thermal Stability

Click to download full resolution via product page
Caption: Relationship between structure and material properties.

+ Charge Transport: The extended 1t-conjugated system of the rigid carbazole core is the primary
reason for its excellent hole-transporting properties.[1][3] The ability of these planar units to stack in
the solid state creates orbital overlap, allowing holes to hop efficiently between adjacent molecules.

+ Thermal and Chemical Stability: The aromatic, fused-ring structure imparts significant thermal and
chemical stability, a critical requirement for ensuring the long operational lifetime of OLED devices.

[3]

» Synthetic Versatility: The bromine atoms are the molecule's most powerful feature for synthetic
chemists. They serve as versatile chemical handles for introducing a vast array of functional groups
via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the
precise tuning of electronic properties, such as the HOMO/LUMO energy levels, to optimize
performance in specific device architectures.[6]
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» Physical Property Modification: The N-phenyl group plays a crucial role in disrupting excessive
crystallization and improving solubility in common organic solvents, which is vital for solution-based
processing and achieving uniform thin films in device fabrication.[1]

Conclusion

2,7-dibromo-9-phenyl-9H-carbazole is more than a simple chemical intermediate; it is a
meticulously designed molecular scaffold. Its structure embodies a strategic balance of properties: a
rigid, charge-transporting core, solubility-enhancing and packing-modifying substituents, and
chemically reactive sites for boundless derivatization. This combination of features solidifies its role as
an indispensable building block for researchers and developers creating next-generation materials for
OLEDSs, organic photovoltaics, and other advanced electronic applications. A thorough understanding
of its molecular structure, as detailed in this guide, is the foundation upon which innovation in organic
materials science is built.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Introduction: The Architectural Significance of a Core Building
Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028978#molecular-structure-of-2-7-dibromo-9-phenyl-9h-
carbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended
for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we
make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits
your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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